molecular formula C9H10N4O B13322311 7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

Cat. No.: B13322311
M. Wt: 190.20 g/mol
InChI Key: SCOGIZLZXXQHTI-UHFFFAOYSA-N
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Description

Emergence of Heterocyclic Compound Studies

The study of heterocyclic compounds dates to the early 19th century, when chemists began systematically investigating cyclic structures containing non-carbon atoms. In 1818, Brugnatelli isolated alloxan from uric acid, marking one of the earliest documented heterocycles. By 1832, Dobereiner synthesized furfural from starch, demonstrating the feasibility of creating heterocyclic frameworks via acid-catalyzed reactions. These discoveries laid the groundwork for understanding the reactivity and stability of rings incorporating nitrogen, oxygen, or sulfur.

The classification of heterocycles evolved alongside synthetic methodologies. Saturated heterocycles like piperidine were initially studied for their analogies to acyclic amines, while unsaturated variants such as pyridine and quinoline gained attention for their aromatic properties. The inherent electronic diversity of these systems enabled tailored applications in dyestuffs, pharmaceuticals, and agrochemicals. By the mid-20th century, heterocycles constituted over 59% of known organic compounds, with nitrogen-containing variants dominating drug discovery pipelines.

Table 1: Key Heterocyclic Systems and Their Early Applications

Heterocycle Discovery Year Key Applications
Pyridine 1849 Solvents, drug intermediates
Quinoline 1880 Antimalarial agents
1,2,4-Triazole 1895 Antifungal agents

Pioneering Work in Triazole-Pyrimidine Hybrid Systems

The fusion of triazole and pyrimidine rings emerged as a strategic approach to enhance bioactivity. In 1909, Bulow and Haas reported the first synthesis of 1,2,4-triazolo[1,5-a]pyrimidine (TP), though its pharmacological potential remained unexplored for decades. The 1950s saw renewed interest in TP derivatives following the discovery of purine isosterism, wherein TP scaffolds mimicked adenine/guanine structures in nucleic acids.

Notable advancements included the development of Trapidil in the 1970s, a TP-based vasodilator that inhibited platelet-derived growth factor. Concurrently, Hantzsch’s dihydropyridine synthesis (1882) inspired adaptations for TP hybrids, enabling efficient cyclocondensation of β-keto esters, aldehydes, and ammonia. By the 1990s, methods like the Biginelli reaction facilitated the synthesis of polyfunctionalized TP derivatives, as demonstrated by the three-component coupling of aldehydes, urea, and β-keto esters.

Table 2: Milestones in Triazole-Pyrimidine Hybrid Synthesis

Year Innovation Key Contributors
1909 First TP scaffold synthesis Bulow and Haas
1972 Trapidil as a PDGF antagonist Fujiwara et al.
1995 Biginelli-like TP cyclizations Kappe et al.

Key Milestones in Functionalized Derivatives Development

Functionalization of the TP core with substituents like cyclopropyl and methyl groups became a focal point for optimizing drug-like properties. The introduction of cyclopropyl rings, as seen in 7-Cyclopropyl-2-methyl-4H,5H-triazolo[1,5-a]pyrimidin-5-one , aimed to enhance metabolic stability and membrane permeability. Early 21st-century work leveraged microwave-assisted and one-pot syntheses to achieve such modifications efficiently.

For instance, Patel et al. (2015) synthesized pyrazole-linked TP hybrids via a Skraup-Doebner-Miller reaction, achieving MIC values of 0.39 μg/mL against Mycobacterium tuberculosis. Similarly, the use of DMF as a solvent in three-component reactions enabled the incorporation of alkyl and aryl groups at the C5 and C7 positions of the TP scaffold. These innovations underscored the versatility of TP derivatives in addressing multidrug-resistant pathogens and neurodegenerative targets.

Table 3: Functionalized TP Derivatives and Their Applications

Compound Modification Site Biological Activity
7-Cyclopropyl-2-methyl-TP C7, C2 Antibacterial lead
5-Phenyl-TP C5 Anticancer agents
7-Trifluoromethyl-TP C7 Anti-Alzheimer’s candidates

Properties

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

7-cyclopropyl-2-methyl-4H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one

InChI

InChI=1S/C9H10N4O/c1-5-10-9-11-8(14)4-7(6-2-3-6)13(9)12-5/h4,6H,2-3H2,1H3,(H,10,11,12,14)

InChI Key

SCOGIZLZXXQHTI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CC(=O)NC2=N1)C3CC3

Origin of Product

United States

Preparation Methods

The synthesis of 7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride in supercritical carbon dioxide . This reaction is performed under solvent-free conditions at high pressure. Industrial production methods may involve optimization of these conditions to enhance yield and purity.

Chemical Reactions Analysis

7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Comparisons:
Compound Name Substituents (Positions) Key Properties/Applications Reference
7-Cyclopropyl-2-methyl derivative (Target) Cyclopropyl (7), Methyl (2) Hypothesized herbicidal/antifungal Inferred
S1-TP () 4-Methoxyphenyl (2), Chloromethyl (5) Electrochemically active drug candidate
2-Amino-6-methyl-4-propyl derivative () Amino (2), Methyl (6), Propyl (4) Emetic agent in herbicides
5,7-Dimethyl-N-(substituted phenyl) sulfonamides () Dimethyl (5,7), Sulfonamide (2) ALS-targeting herbicides
7-Hydroxy-2-methylpyrazolo[1,5-a]pyrimidin-5(4H)-one () Hydroxy (7), Methyl (2) Solubility-dependent bioactivity

Key Observations :

  • Position 7 Substituents : Cyclopropyl (target) vs. hydroxy () or phenyl (). Cyclopropyl’s electron-donating nature may enhance stability compared to polar hydroxy groups, which improve solubility .
  • Position 2 Substituents : Methyl (target) vs. sulfonamide () or 4-methoxyphenyl (). Sulfonamides in enhance herbicidal activity via ALS inhibition, suggesting the target’s methyl group may reduce polarity but retain steric selectivity .

Electrochemical and Physical Properties

  • Electrochemical Behavior: demonstrates that substituents at position 5 (e.g., chloromethyl, morpholinomethyl) significantly alter redox potentials.
  • Melting Points and Solubility : Compounds with bulky substituents (e.g., ’s 3-hydroxyphenyl derivative, mp 184°C) typically exhibit higher melting points and lower solubility than methyl-substituted analogs. The target’s cyclopropyl group may similarly elevate melting points relative to methyl or hydroxy derivatives .

Biological Activity

7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one (CAS Number: 1693678-89-5) is a synthetic compound belonging to the class of triazolo-pyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapeutics.

The chemical formula of 7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one is C9H14N4C_9H_{14}N_4 with a molecular weight of 178.23 g/mol. Its structural features include a cyclopropyl group and a triazole ring fused to a pyrimidine moiety, which are critical for its biological activity.

PropertyValue
CAS Number 1693678-89-5
Molecular Formula C9H14N4
Molecular Weight 178.23 g/mol

Research indicates that compounds in the triazolo[1,5-a]pyrimidine class can stabilize microtubules by interacting with tubulin at specific binding sites. This stabilization is crucial for maintaining cellular structure and function, particularly in neurons where microtubules play a significant role in axonal transport and neuronal integrity . The mechanism involves binding to the vinca site on β-tubulin, which is typically targeted by microtubule-depolymerizing agents .

Neuroprotective Effects

Studies have shown that 7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one exhibits neuroprotective properties. In vitro assays demonstrated that this compound can enhance the stability of microtubules in neuronal cell lines. Specifically, it was observed to increase levels of acetylated α-tubulin, a marker of stable microtubules, in QBI293 cells when treated with concentrations as low as 1 μM .

Antiproliferative Activity

In addition to its neuroprotective effects, this compound has shown promise as an anticancer agent. Preliminary studies indicated that it possesses antiproliferative activity against various human tumor cell lines. The compound's efficacy was measured using GI50 values (the concentration required to inhibit cell growth by 50%), which ranged from nanomolar to micromolar levels depending on the specific cancer cell line tested .

Study on Alzheimer's Disease

A significant study focused on the potential application of triazolo-pyrimidines in treating Alzheimer's disease (AD). The findings suggested that compounds like 7-Cyclopropyl-2-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one could improve cognitive functions by stabilizing microtubules and preventing neurodegeneration associated with AD .

Cancer Cell Line Studies

In another investigation involving various cancer cell lines (e.g., HeLa and L929), this compound was evaluated for its ability to induce apoptosis and inhibit cell proliferation. The results demonstrated a dose-dependent response where higher concentrations led to significant reductions in cell viability and increased markers of apoptosis .

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